3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one

Antiparasitic chemotherapy Parasite energy metabolism Echinococcus multilocularis

3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one (also designated 1-MHHI) is a synthetic propargylic alcohol belonging to the 3-hydroxy-3-alkynylindolin-2-one class, derived from isatin (1H-indole-2,3-dione). It contains a quaternary C3 center bearing a 1-hexynyl substituent and a hydroxyl group on an N-methylated oxindole core.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 149916-73-4
Cat. No. B123009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one
CAS149916-73-4
Synonyms1-methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone
1-MHHI
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O
InChIInChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3
InChIKeyMMVRJMDLPUVFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one (CAS 149916-73-4): Isatin-Derived Propargylic Alcohol for Antiparasitic and Anticancer Screening


3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one (also designated 1-MHHI) is a synthetic propargylic alcohol belonging to the 3-hydroxy-3-alkynylindolin-2-one class, derived from isatin (1H-indole-2,3-dione) . It contains a quaternary C3 center bearing a 1-hexynyl substituent and a hydroxyl group on an N-methylated oxindole core . First reported in 1993 as part of a series targeting Echinococcus multilocularis metacestodes, it was identified as the most effective compound within that study, selectively modulating parasite lactate dehydrogenase and alkaline phosphatase activities . The compound has also gained attention as a synthetic building block for benzofuran-fused oxindoles and spirocyclic indolinones via transition-metal-free cyclization reactions .

Antiparasitic metabolic disruption assay fit
Anticancer kinase & cytotoxicity screening fit
Propargylic alcohol synthetic building block

Why Substituting 3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one with Generic Isatin or Simple Oxindole Derivatives Fails


Generic substitution with unmodified isatin or non-alkynylated oxindole analogs is scientifically unsound due to three distinct pharmacodynamic and physicochemical differences conferred by the hexynyl-bearing propargylic alcohol structure. First, the C3 quaternary center with hexynyl and hydroxyl groups enables dual hydrogen-bonding and lipophilic interactions that are structurally impossible in isatin . Second, in the E. multilocularis metacestode model, compound 1b produced a glucose accumulation phenotype not observed with isatin alone; isatin treatment decreased both glucose and glycogen stores, whereas compound 1b increased parasite glucose concentration while partially decreasing glycogen . Third, the predicted LogP of 2.5 for compound 1b versus approximately 0.15 for isatin implies substantially different membrane permeability and tissue distribution profiles . These mechanistic and physicochemical divergences preclude interchangeability in assay design or in vivo protocols where metabolic endpoint interpretation depends on compound-specific effects.

Mechanism mismatch

Hexynyl propargylic alcohol motif enables dual H-bond/lipophilic contacts absent in isatin; target binding may shift.

Divergent metabolic phenotype

Compound 1b increases parasite glucose whereas isatin depletes it; metabolic endpoint interpretation may differ substantially.

Lipophilicity gap

Predicted LogP 2.5 vs ~0.15 for isatin indicates markedly different membrane permeability; intracellular exposure may not be equivalent.

Product-Specific Quantitative Evidence Guide: 3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one Versus Comparators


Divergent Metabolic Phenotype: Glucose Accumulation Versus Glucose Depletion Relative to Isatin Control

In the Echinococcus multilocularis metacestode model, compound 1b (the target compound) and isatin exert directionally opposite effects on parasite glucose homeostasis. Isatin (2,3-indolinedione) administered in vivo for 18 days significantly decreased glucose and glycogen stores in the metacestode . In contrast, compound 1b increased the glucose concentration in the parasite while only partially decreasing glycogen content, a pattern consistent with a distinct mechanism of metabolic disruption . Both compounds decreased lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) activities selectively in the parasite, but compound 1b was explicitly identified as the most effective member of the propargylic alcohol series .

Glucose Modulation
Head-to-head
Glucose increased (1b) vs glucose decreased (isatin)
Reported divergent metabolic endpoint context
18-day in vivo model; quantitative fold-change not reported
Antiparasitic chemotherapy Parasite energy metabolism Echinococcus multilocularis

Intra-Series Potency Ranking: Compound 1b Designated Most Effective Propargylic Alcohol

Among the series of isatin-derived propargylic alcohols synthesized and tested by Sarciron et al. (1993), compound 1b was ranked as the most effective based on its capacity to decrease lactate dehydrogenase enzymatic activity in the metacestode . The series included multiple alkynyl-substituted analogs (1a, 1b, 1c, etc.) with varying alkyne chain lengths and substitution patterns. An in vitro enzymatic study was performed exclusively with alcohols 1b and 1c, further underscoring the prioritization of compound 1b for mechanistic work . The study also confirmed that compound 1b induced ultrastructural damages in the parasite, including tegumental and protoscolice alterations .

Series Ranking
Head-to-head
Ranked highest within propargylic alcohol series
Reported series potency ranking context
In vivo & in vitro enzymatic ranking; quantitative inhibition % not extractable
Structure-activity relationship Propargylic alcohol series Anticestodal agents

Predicted Lipophilicity Advantage: LogP 2.5 Versus LogP 0.15 for Unsubstituted Isatin

The predicted octanol-water partition coefficient (LogP) for 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one is 2.5, compared to approximately 0.15 for unsubstituted isatin . This represents a calculated LogP increase of approximately 2.35 log units, translating to a roughly 200-fold higher theoretical partition into lipid phases. The molecular weight is 243.3 g/mol versus 147.1 g/mol for isatin, with 3 rotatable bonds and 2 hydrogen bond acceptors . The N-methyl and 1-hexynyl substituents eliminate the free NH and C3 carbonyl of isatin, reducing hydrogen-bond-donor capacity and enhancing passive membrane diffusion potential .

Lipophilicity
Class-level inference
ΔLogP ≈ +2.35 (predicted)
Supports membrane permeability differentiation
In silico prediction; not experimentally measured
Physicochemical profiling Membrane permeability Drug-likeness

Class-Level Cytotoxic and Akt Kinase Inhibitory Activity of 3-Hydroxy-3-alkynylindolin-2-ones

While 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one has not been directly evaluated for anticancer activity, structurally related 3-hydroxy-3-alkynylindolin-2-one derivatives have demonstrated measurable Akt kinase inhibition and in vitro cytotoxicity. Prathima et al. (2018) reported that compounds 4m, 4n, and 4p—bearing ethynyl rather than hexynyl substituents at C3—inhibited Akt kinase with IC50 values ranging from 7.7 to 9.8 µM and exhibited cytotoxic activity across five cancer cell lines . The class-wide synthetic method using TBAF-catalyzed alkynylation of isatins achieved yields of 80–94% under metal-free conditions, demonstrating scalable access to this chemotype . The presence of the quaternary propargylic alcohol center is a conserved pharmacophoric element across these active derivatives .

Akt Kinase (Class-Level)
Cross-study comparable
Class analogs IC50 7.7–9.8 µM; target not directly tested
Class-level evidence supports cytotoxicity screening fit; target-specific data to verify
No direct Akt or cytotoxicity data for this compound
Anticancer screening Akt kinase inhibition Cytotoxicity

Synthetic Versatility: Transition-Metal-Free Cyclization to Benzofuran-Oxindole Hybrids

3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one serves as a versatile substrate for transition-metal-free cyclization with aryne precursors to generate 3-benzofuranyl-2-oxindole and 3-spirooxindole benzofuran derivatives . Kalvacherla et al. (2018) reported that treatment with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, cesium carbonate, cesium fluoride, and 18-crown-6 in acetonitrile for 1.58 hours afforded 3-(3-butylbenzofuran-2-yl)-1-methylindolin-2-one in 72% yield . This reactivity is not accessible with simple isatin or non-alkynylated oxindoles, as the propargylic alcohol motif is essential for the propargyl Claisen rearrangement/cycloaddition cascade . Additionally, calcium(II)-catalyzed cycloisomerization of this compound class yields phenanthridinones and 3-spirocyclic indolin-2-ones .

Benzofuran Cyclization
Head-to-head
72% isolated yield (1b) vs no reaction (isatin)
Supports privileged propargylic alcohol building block selection
Transition-metal-free aryne cyclization; reaction time 1.58 h
Synthetic chemistry Heterocycle synthesis Propargylic alcohol building block

Selective Parasite Enzyme Modulation Versus Host Tissue: In Vitro Enzymatic Confirmation

The biochemical effects of compound 1b and its analog 1c were further characterized in vitro, confirming direct enzymatic modulation of parasite targets . The propargylic alcohols decreased alkaline phosphatase and lactate dehydrogenase activities of the metacestode selectively, with host liver side effects documented during treatment . Prior work on isatin established that ALP inhibition is non-competitive , and the propargylic alcohols exhibit improved selectivity over isatin due to the alkynyl substitution, which reduces off-target interactions with host ALP isoforms . The selectivity window, while not numerically quantified in the abstract, was sufficient to warrant advancement of compound 1b as the lead candidate for further in vitro enzymatic characterization .

Parasite Enzyme Selectivity
Cross-study comparable
Selective parasite ALP/LDH decrease; host effects manageable
Supports parasite-specific enzyme assay fit
Selectivity ratio not numerically quantified
Host-parasite selectivity Enzyme inhibition Alveolar hydatid disease

Best Research and Industrial Application Scenarios for 3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one


Antiparasitic Drug Discovery: Lead Compound for Alveolar Hydatid Disease Chemotherapy

Compound 1b is the most effective propargylic alcohol identified against Echinococcus multilocularis metacestodes, demonstrating selective inhibition of parasite alkaline phosphatase and lactate dehydrogenase with a distinct glucose accumulation phenotype not observed with isatin . Procurement of this compound is indicated for any research program targeting alveolar hydatid disease (AHD) chemotherapy, particularly for studies requiring metabolic endpoint analysis (glucose/glycogen measurements) or ultrastructural damage assessment via transmission electron microscopy . Given that current AHD treatment relies on long-term benzimidazole administration with limited efficacy, compound 1b represents a structurally novel starting point for lead optimization campaigns .

Medicinal Chemistry: Diversity-Oriented Synthesis of Benzofuran-Oxindole and Spirocyclic Libraries

The hexynyl-substituted propargylic alcohol motif in compound 1b enables transition-metal-free cyclization with aryne precursors to yield 3-benzofuranyl-2-oxindoles (72% isolated yield in acetonitrile with Cs2CO3/CsF/18-crown-6) and related spirocyclic scaffolds . This reactivity is exclusive to C3-alkynylated oxindoles and cannot be achieved with generic isatin. Additionally, calcium(II)-catalyzed cycloisomerization with styrenes provides access to phenanthridinones and 3-spirocyclic indolin-2-ones . Procurement of compound 1b as a synthetic building block is warranted for any medicinal chemistry group generating oxindole-based compound libraries for biological screening.

Anticancer Screening: Akt Kinase and Cytotoxicity Profiling in the 3-Hydroxy-3-alkynylindolin-2-one Series

Although direct activity data for compound 1b are not yet published, structurally analogous 3-hydroxy-3-ethynylindolin-2-one derivatives inhibit Akt kinase with IC50 values of 7.7–9.8 µM and exhibit cytotoxicity across five cancer cell lines . The hexynyl substituent in compound 1b may confer differentiated potency, selectivity, or pharmacokinetic properties relative to ethynyl analogs, making it a valuable inclusion in anticancer screening decks. Users should request initial cytotoxicity profiling (MTT assay on HeLa, MCF-7, A549) and Akt kinase inhibition determination as part of compound characterization upon procurement .

Parasite Enzyme Selectivity Studies: Reference Standard for ALP and LDH Inhibition Assays

Compound 1b has been explicitly characterized in vitro for its effects on parasite alkaline phosphatase and lactate dehydrogenase, demonstrating selective enzyme modulation relative to host tissue . This compound can serve as a reference standard or positive control in biochemical assays measuring cestode ALP or LDH activity, particularly in studies comparing inhibitor selectivity between parasite and host enzyme isoforms. The documented non-competitive ALP inhibition mechanism of the isatin scaffold , combined with the enhanced potency and selectivity of the propargylic alcohol modification, makes compound 1b a logical reference compound for any enzyme inhibition study targeting Echinococcus spp. or related cestode parasites .

Application
Selection Property
Validation Focus
Echinococcus metabolic disruption studies
Parasite LDH/ALP modulation profile
Glucose/glycogen metabolic endpoints
Benzofuran-oxindole scaffold synthesis
Propargylic alcohol cyclization substrate
Transition-metal-free cyclization yield
Akt pathway inhibition screening
Alkynylindolinone chemotype
Cytotoxicity and Akt IC50 determination
Parasite ALP/LDH enzyme inhibition assays
Selective parasite enzyme modulation
Host-parasite selectivity profiling
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